(S)-(+)-Norepinephrine L-bitartrate

説明

Role as a Neurotransmitter and Neuromodulator in Fundamental Research

Norepinephrine (B1679862) is a key player in the communication between neurons. wikipedia.org In fundamental research, (S)-(+)-Norepinephrine L-bitartrate is used to mimic the natural actions of norepinephrine, allowing scientists to study its impact on neuronal activity.

As a neurotransmitter , norepinephrine is released from one neuron and binds to receptors on a neighboring neuron, transmitting a signal. nih.gov Research utilizing this compound has been instrumental in understanding how this process contributes to the "fight or flight" response, regulating arousal, attention, and cognitive function. nih.gov Studies have shown that norepinephrine, when applied to neuronal cultures, can modulate the electrical properties of neurons, for instance by limiting spike frequency adaptation through the activation of β-adrenergic receptors. nih.gov

As a neuromodulator , norepinephrine can influence the activity of large groups of neurons, creating a more widespread and sustained effect than classical neurotransmission. nih.govresearchgate.net Research has demonstrated that norepinephrine can regulate the activity of both neuronal and non-neuronal cells, participating in the rapid modulation of cortical circuits and cellular energy metabolism. nih.govresearchgate.net For example, norepinephrine can enhance the uptake of glutamate (B1630785) by astrocytes, a critical supportive function in the brain. nih.govresearchgate.net

The table below summarizes the dual roles of norepinephrine in the nervous system as explored in research settings.

| Role | Description | Key Research Findings |

| Neurotransmitter | Rapid, direct signaling between neurons. | Mediates synaptic transmission at specific junctions. nih.gov |

| Neuromodulator | Slower, more diffuse influence on neuronal populations. | Regulates the overall excitability and responsiveness of brain circuits. nih.govresearchgate.net |

Significance in Understanding Catecholaminergic Systems Research

The study of this compound is fundamental to understanding the broader catecholaminergic system . This system comprises the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine (B1671497), all derived from the amino acid tyrosine. nih.govwikipedia.org These signaling molecules are crucial for a vast array of physiological and psychological processes. nih.gov

Research on this compound helps to elucidate the specific pathways and functions of the noradrenergic system, a major component of the catecholaminergic network. nih.gov The primary source of norepinephrine in the brain is the locus coeruleus, a nucleus in the pons that sends projections throughout the brain. wikipedia.orgnih.gov By using this compound, researchers can selectively activate noradrenergic pathways and observe the downstream effects on behavior, cognition, and cellular activity.

Furthermore, investigating the interactions of norepinephrine with its various receptor subtypes (alpha-1, alpha-2, and beta-adrenergic receptors) provides insights into the nuanced control it exerts over different physiological processes. nih.govcolumbia.edu For instance, activation of α1-adrenergic receptors has been shown to suppress excitatory synaptic transmission in the cerebral cortex, while β-adrenoceptor activation potentiates it. nih.gov This differential signaling is a key area of investigation in understanding how the catecholaminergic system fine-tunes brain function.

The table below outlines the key properties of this compound.

| Property | Value |

| Molecular Formula | C12H17NO9 pharmacompass.comchemicalbook.com |

| Molecular Weight | 319.27 g/mol chemicalbook.com |

| Melting Point | 166 °C (decomposes) chemicalbook.com |

| Solubility | Soluble in water. sigmaaldrich.com |

| Appearance | White to off-white solid. chemicalbook.com |

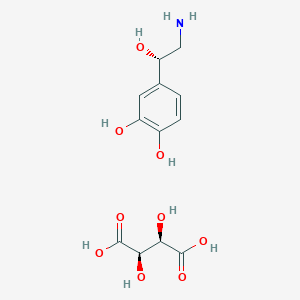

Structure

2D Structure

特性

IUPAC Name |

4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPNNLQNNJQYFA-HQWYAZORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212982 | |

| Record name | d-Noradrenaline bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-88-4 | |

| Record name | 1,2-Benzenediol, 4-[(1S)-2-amino-1-hydroxyethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Noradrenaline bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Noradrenaline bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-β,3,4-trihydroxyphenethylammonium [R-(R*,R*)]-hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Enzymatic Pathways of Norepinephrine

Tyrosine Hydroxylase and DOPA Decarboxylase in Catecholamine Precursor Synthesis

The journey to norepinephrine (B1679862) begins with the synthesis of its precursor, dopamine (B1211576). This initial phase is governed by two critical enzymes: Tyrosine Hydroxylase (TH) and DOPA Decarboxylase (DDC).

The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the first and rate-limiting step in the entire catecholamine biosynthetic pathway. wikipedia.orgnumberanalytics.comnih.gov This reaction is catalyzed by Tyrosine Hydroxylase, a mixed-function oxidase. nih.gov The enzyme utilizes molecular oxygen, iron (Fe2+), and tetrahydrobiopterin (B1682763) (BH4) as cofactors to hydroxylate the tyrosine molecule. wikipedia.org The activity of TH is tightly regulated, primarily through feedback inhibition by catecholamines and phosphorylation by various protein kinases, which can decrease its affinity for catecholamines or lower its KM value for tetrahydrobiopterin. nih.govhouptlab.org

Following its formation, L-DOPA is rapidly converted to dopamine through the action of DOPA Decarboxylase, also known as aromatic L-amino acid decarboxylase (AADC). nih.govbio-techne.com This enzyme catalyzes the removal of a carboxyl group from L-DOPA. nih.gov DDC requires pyridoxal (B1214274) phosphate (B84403) (vitamin B6) as a cofactor to carry out this decarboxylation step. wikipedia.orgwikipedia.org Unlike TH, the conversion of L-DOPA to dopamine by DDC is generally not the rate-limiting step in healthy individuals. bio-techne.com

Enzymes in Catecholamine Precursor Synthesis

| Enzyme | Substrate | Product | Cofactors | Key Regulatory Features |

|---|---|---|---|---|

| Tyrosine Hydroxylase (TH) | L-tyrosine | L-DOPA | O2, Fe2+, Tetrahydrobiopterin (BH4) | Rate-limiting step; Feedback inhibition by catecholamines; Phosphorylation. wikipedia.orgnumberanalytics.comnih.govhouptlab.org |

| DOPA Decarboxylase (DDC) | L-DOPA | Dopamine | Pyridoxal Phosphate (Vitamin B6) | Not typically rate-limiting; Can be regulated by phosphorylation. nih.govbio-techne.comwikipedia.orgwikipedia.org |

Dopamine Beta-Hydroxylase Mediated Norepinephrine Formation

Once dopamine is synthesized in the cytoplasm, it is transported into synaptic vesicles. cvpharmacology.com It is within these vesicles that the final step in norepinephrine synthesis occurs, a reaction mediated by the enzyme Dopamine Beta-Hydroxylase (DBH). msu.edunih.gov

DBH is a copper-containing monooxygenase that catalyzes the hydroxylation of dopamine at the beta-carbon position, yielding norepinephrine. nih.govnih.gov This enzymatic reaction requires molecular oxygen and L-ascorbic acid (vitamin C) as cofactors. wikipedia.orgwikipedia.org The enzyme exists in both a soluble form within the vesicles and a membrane-bound form, with the active site facing the vesicle's interior. nih.govnih.gov This vesicular localization is unique among the enzymes involved in small-molecule neurotransmitter synthesis and means that norepinephrine is the only known transmitter to be synthesized directly inside vesicles. msu.eduwikipedia.org

Norepinephrine Formation

| Enzyme | Substrate | Product | Cofactors | Key Features |

|---|---|---|---|---|

| Dopamine Beta-Hydroxylase (DBH) | Dopamine | Norepinephrine | O2, L-Ascorbic Acid (Vitamin C), Copper | Occurs within synaptic vesicles; Exists in soluble and membrane-bound forms. wikipedia.orgmsu.edunih.govnih.govwikipedia.org |

Stereochemical Control in Biosynthetic Pathways

The biosynthesis of norepinephrine is a highly stereospecific process, resulting in the formation of the biologically active (S)-(+)-Norepinephrine isomer, also referred to as the L-isomer. This stereochemical precision is dictated by the enzymes involved in the pathway.

DOPA Decarboxylase is highly stereospecific, acting only on the L-isomer of DOPA. proteopedia.org This ensures that the precursor for the subsequent step is of the correct stereochemistry. The subsequent hydroxylation of dopamine by Dopamine Beta-Hydroxylase is also stereospecific, leading to the exclusive formation of the (S)-(+)-Norepinephrine enantiomer.

Cofactor Dependencies and Enzyme Regulation in vitro

The catalytic activity of the enzymes in the norepinephrine biosynthetic pathway is critically dependent on specific cofactors. In vitro studies have elucidated the precise requirements and regulatory mechanisms of these enzymes.

Tyrosine Hydroxylase (TH):

Cofactors: Requires molecular oxygen, a reduced pterin (B48896) cofactor (tetrahydrobiopterin, BH4), and ferrous iron (Fe2+). wikipedia.orgresearchgate.net

Regulation: TH activity is allosterically inhibited by catecholamines, which compete with the binding of the pterin cofactor. Phosphorylation of serine residues in the N-terminal regulatory domain by various kinases, such as protein kinase A (PKA), can relieve this feedback inhibition and increase the enzyme's activity. nih.govhouptlab.org

DOPA Decarboxylase (DDC):

Cofactor: Dependent on pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. wikipedia.orgwikipedia.org The binding of PLP is crucial for the decarboxylation reaction. proteopedia.org

Dopamine Beta-Hydroxylase (DBH):

Cofactors: Requires molecular oxygen, ascorbic acid (vitamin C), and copper. wikipedia.orgmosaicdx.comnih.gov Ascorbate acts as an electron donor, reducing the copper atoms at the active site, which is essential for catalysis. taylorandfrancis.com

Regulation: The kinetics of DBH in vitro suggest that under normal physiological conditions, it is not the rate-limiting step in catecholamine synthesis. nih.gov However, the availability of its cofactors, particularly ascorbate, can influence its activity. wikipedia.org

Enzyme Cofactors and In Vitro Regulation

| Enzyme | Essential Cofactors | Key In Vitro Regulatory Mechanisms |

|---|---|---|

| Tyrosine Hydroxylase | O2, Fe2+, Tetrahydrobiopterin (BH4) | Feedback inhibition by catecholamines, allosteric regulation, phosphorylation. wikipedia.orgnih.govhouptlab.orgresearchgate.net |

| DOPA Decarboxylase | Pyridoxal Phosphate (PLP) | Phosphorylation by PKA and PKG. wikipedia.orgwikipedia.org |

| Dopamine Beta-Hydroxylase | O2, Ascorbic Acid, Copper | Substrate and cofactor availability. wikipedia.orgmosaicdx.comnih.govwikipedia.org |

Cellular and Subcellular Localization of Norepinephrine Synthesis

The synthesis of norepinephrine is compartmentalized within specific cells and subcellular locations to ensure precise regulation and function.

Norepinephrine-producing cells, known as noradrenergic neurons, are primarily located in the locus coeruleus in the pons of the brainstem. msu.eduyoutube.com From this small nucleus, these neurons project widely throughout the brain. msu.edu In the peripheral nervous system, norepinephrine is synthesized in postganglionic sympathetic neurons. cvpharmacology.com Additionally, chromaffin cells of the adrenal medulla are a major site of catecholamine synthesis, including norepinephrine. cvpharmacology.comnih.gov

The subcellular localization of the biosynthetic enzymes is critical. Tyrosine hydroxylase and DOPA decarboxylase are cytosolic enzymes. taylorandfrancis.comsigmaaldrich.com Therefore, the conversion of L-tyrosine to dopamine occurs in the cytoplasm of noradrenergic neurons and adrenal chromaffin cells. cvpharmacology.com Following its synthesis, dopamine is actively transported from the cytoplasm into storage vesicles by the vesicular monoamine transporter (VMAT). cvpharmacology.com

The final and unique step of norepinephrine synthesis occurs within these vesicles. msu.edu Dopamine beta-hydroxylase is located within these synaptic vesicles, both as a soluble protein and bound to the inner membrane. nih.govwikipedia.org This compartmentalization sequesters the potent bioactivity of norepinephrine until its release is triggered by a nerve impulse.

Adrenergic Receptor Interactions and Signal Transduction Mechanisms

Adrenergic Receptor Subtype Characterization and Ligand Binding

(S)-(+)-Norepinephrine binds to all adrenergic receptors, but with varying affinities for the different families (α1, α2, β) and their subtypes. nih.govcaymanchem.com This differential affinity is fundamental to its diverse physiological roles.

Alpha-2 Adrenoceptors (α2A, α2B, α2C)

Alpha-2 adrenoceptors are primarily inhibitory and are often found on presynaptic nerve terminals, where they mediate a negative feedback loop to inhibit further norepinephrine (B1679862) release. wikipedia.orgebi.ac.uk Norepinephrine demonstrates a higher affinity for α2 receptors compared to epinephrine (B1671497), with a reported Ki value of 56 nM for the α2 adrenoceptor family. wikipedia.orgcaymanchem.com All three subtypes (α2A, α2B, and α2C) are activated by norepinephrine. guidetopharmacology.org These receptors couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. wikipedia.orgebi.ac.ukmsu.edu

Beta Adrenoceptors (β1, β2, β3)

Beta-adrenergic receptors are involved in various functions, including cardiac stimulation and smooth muscle relaxation. nih.gov Norepinephrine binds to all three β-receptor subtypes (β1, β2, β3). nih.gov It displays a significantly higher affinity for β1 receptors (Ki of 740 nM) compared to β2 receptors, with some studies suggesting an approximately tenfold selectivity for β1. caymanchem.comnih.govnih.gov This selectivity is a key physiological differentiator between norepinephrine and epinephrine, which binds to β1 and β2 receptors with similar affinity. nih.govnih.gov The higher affinity for the β1AR is attributed to differences in the extracellular vestibules of the receptors, which affect the association rate of norepinephrine. nih.govnih.gov Both β1 and β2 receptors primarily couple to Gs proteins, leading to the stimulation of adenylyl cyclase. msu.edunih.gov The β3 adrenoceptor is mainly found in adipose tissue and is involved in lipolysis. nih.gov

Table 1: Binding Affinities (Ki) of (S)-(+)-Norepinephrine for Adrenergic Receptor Families

| Receptor Family | Ki (nM) |

|---|---|

| α1 | 330 caymanchem.com |

| α2 | 56 caymanchem.com |

| β1 | 740 caymanchem.com |

Note: These are general affinity values for the receptor families. Affinity for individual subtypes can vary.

Stereoselective Ligand Binding to Adrenergic Receptors

The interaction of norepinephrine with adrenergic receptors is highly stereoselective. The naturally occurring (S)-(+)-isomer, also referred to as the (R)-isomer in some contexts based on Cahn-Ingold-Prelog priority rules for the chiral center, is significantly more potent than its (R)-(-)-enantiomer. The (S)-(+)-isomer is considered the eutomer, the pharmacologically active form, while the (R)-(-)-isomer is the distomer with much lower activity. This stereoselectivity is crucial for the specific physiological effects of endogenous norepinephrine.

G Protein-Coupled Receptor (GPCR) Activation and Downstream Signaling Cascades

Adrenergic receptors are classic examples of GPCRs, which are integral membrane proteins that translate extracellular signals into intracellular responses. nih.govkhanacademy.org The binding of an agonist like (S)-(+)-Norepinephrine induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein (composed of α, β, and γ subunits) on the intracellular side of the membrane. msu.edukhanacademy.org

Upon activation, the G protein releases its bound Guanosine Diphosphate (GDP) and binds Guanosine Triphosphate (GTP). This causes the dissociation of the Gα subunit from the βγ dimer. Both the Gα subunit and the βγ dimer can then interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels. nih.gov The specific G protein subtype coupled to the receptor determines the subsequent signaling pathway. msu.edu

α1 receptors couple to Gq proteins. msu.edu

α2 receptors couple to Gi proteins. wikipedia.orgmsu.edu

β receptors couple to Gs proteins. msu.edunih.gov

Cyclic AMP (cAMP) Pathway Modulation

The cyclic adenosine (B11128) monophosphate (cAMP) pathway is a primary signaling cascade regulated by adrenergic receptors. nih.gov The key enzyme in this pathway is adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. nih.gov The intracellular concentration of cAMP is tightly controlled by the opposing actions of different G proteins. msu.edu

Stimulation via Gs: When (S)-(+)-Norepinephrine binds to β-adrenergic receptors (β1, β2, β3), the activated Gsα subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. msu.edunih.gov cAMP then acts as a second messenger, activating downstream effectors, most notably Protein Kinase A (PKA). nih.gov

Inhibition via Gi: Conversely, when (S)-(+)-Norepinephrine binds to α2-adrenergic receptors, the activated Giα subunit inhibits adenylyl cyclase, resulting in a decrease in cAMP production. ebi.ac.ukmsu.edu This inhibitory action serves to counterbalance the stimulatory effects of the Gs pathway.

This dual regulation of adenylyl cyclase allows (S)-(+)-Norepinephrine to produce finely tuned and often opposing physiological effects in different tissues, depending on the predominant adrenergic receptor subtype expressed. msu.edu

Table 2: Adrenergic Receptor G Protein Coupling and Effect on cAMP

| Receptor Family | G Protein Coupled | Effect on Adenylyl Cyclase | Effect on cAMP Levels |

|---|---|---|---|

| α1 | Gq msu.edu | N/A (Activates Phospholipase C) | Indirect |

| α2 | Gi wikipedia.orgmsu.edu | Inhibition ebi.ac.ukmsu.edu | Decrease ebi.ac.uk |

| β | Gs msu.edunih.gov | Stimulation msu.edunih.gov | Increase nih.gov |

Phosphoinositide Hydrolysis and Calcium Signaling

(S)-(+)-Norepinephrine L-bitartrate, hereafter referred to as norepinephrine, initiates critical intracellular signaling cascades upon binding to specific adrenergic receptors, particularly the α1-adrenergic subtypes. This binding activates a G-protein-coupled receptor (GPCR) pathway that leads to phosphoinositide hydrolysis and subsequent mobilization of intracellular calcium.

The activation of α1-adrenergic receptors by norepinephrine stimulates the Gq family of G-proteins. This, in turn, activates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store. This binding opens calcium channels, leading to a rapid release of stored calcium into the cytosol and a sharp increase in the cytosolic calcium concentration. nih.gov Research has demonstrated that in olfactory bulb astrocytes, norepinephrine application triggers a significant rise in cytosolic calcium. nih.gov This effect is dependent on these internal stores, as depleting them with cyclopiazonic acid (CPA), an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), completely abolishes the norepinephrine-induced calcium response. nih.gov

In addition to mobilizing internal calcium, norepinephrine can also influence calcium influx from the extracellular space. In olfactory bulb neurons, norepinephrine has been shown to inhibit calcium currents through a G-protein-coupled mechanism involving alpha-adrenergic receptors, suggesting a modulatory role in synaptic transmission by controlling calcium entry. nih.gov

Table 1: Key Molecules in Norepinephrine-Induced Calcium Signaling

| Molecule | Role |

|---|---|

| Norepinephrine | Initiates the signaling cascade by binding to α1-adrenergic receptors. selleckchem.com |

| α1-Adrenergic Receptor | G-protein coupled receptor activated by norepinephrine. |

| Gq Protein | Transduces the signal from the receptor to Phospholipase C. |

| Phospholipase C (PLC) | Enzyme that hydrolyzes PIP2 into IP3 and DAG. |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Membrane phospholipid; substrate for PLC. |

| Inositol 1,4,5-trisphosphate (IP3) | Second messenger that binds to receptors on the endoplasmic reticulum. |

| Diacylglycerol (DAG) | Second messenger that remains in the membrane to activate Protein Kinase C. |

Receptor-Interacting Proteins and Modulators of Adrenergic Signaling

The cellular response to norepinephrine is finely tuned by a host of receptor-interacting proteins and other modulators that influence the duration, magnitude, and location of adrenergic signaling. These proteins are crucial for signal transduction, receptor desensitization, and pathway integration.

Guanine Nucleotide-Binding Proteins (G-Proteins): As the primary transducers of the signal from adrenergic receptors, G-proteins are fundamental to norepinephrine's action. researchgate.net Adrenergic receptors are seven-transmembrane proteins that, upon activation by norepinephrine, catalyze the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein, leading to its dissociation and downstream signaling. researchgate.net For instance, α1 receptors couple to Gq to activate the PLC pathway, while β-adrenergic receptors couple to Gs to activate adenylyl cyclase.

Beta-Arrestins: These proteins play a critical role in the desensitization and internalization of adrenergic receptors. Following prolonged agonist exposure, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation increases the receptor's affinity for beta-arrestins. The binding of beta-arrestin sterically hinders the receptor's interaction with G-proteins, effectively terminating the signal. Furthermore, beta-arrestins act as scaffolds for other signaling proteins and facilitate the internalization of the receptor from the cell surface, which is crucial for both resensitization and the initiation of G-protein-independent signaling pathways. researchgate.net

Transglutaminase II: Emerging research indicates that norepinephrine's effects may not be exclusively mediated by receptor activation. The enzyme transglutaminase II has been shown to utilize norepinephrine as a substrate to covalently modify other proteins. nih.gov This process, known as amidation or protein monoaminylation, has been observed in vascular smooth muscle cells. Western blot analysis of aorta and vena cava tissues reveals proteins that are naturally modified by norepinephrine, suggesting this is a physiological process. nih.gov This receptor-independent modification of proteins represents a novel mechanism for modulating cellular function and may play a significant role in vascular contraction. nih.gov

Subcellular Localization: The location of adrenergic receptors within the cell is another layer of signaling modulation. While traditionally viewed as plasma membrane proteins, studies have shown that functional β1-adrenergic receptors are also present on the inner nuclear membrane of astrocytes. nih.gov This nuclear localization suggests that norepinephrine can directly initiate signaling cascades within the nucleus, influencing gene expression and other nuclear functions independently of signals originating from the plasma membrane. nih.gov

Structure-Activity Relationships (SAR) of Norepinephrine at Adrenergic Receptors

The specific chemical structure of norepinephrine is paramount to its ability to bind to and activate adrenergic receptors. The structure-activity relationship (SAR) explains how different parts of the molecule contribute to its potency and selectivity for α- and β-adrenergic receptor subtypes. Norepinephrine is a β-phenylethylamine, and its activity resides primarily in the R(-)-enantiomer. ccjm.org

The Catechol Moiety: Maximal agonistic activity at adrenergic receptors is associated with the 3,4-dihydroxybenzene group, known as a catechol ring. pharmacy180.com This feature is crucial for high-affinity binding. The hydroxyl groups at the meta and para positions are key. Replacing the catechol group with other substituted phenyl moieties can alter receptor selectivity. pharmacy180.com For example, moving the hydroxyl groups to the 3,5-positions, as seen in metaproterenol, confers selectivity for β2-receptors. pharmacy180.com

The Ethanolamine Side Chain:

β-Hydroxyl Group: The hydroxyl group on the β-carbon of the ethylamine (B1201723) side chain is essential for maximal activity. pharmacy180.com Its stereochemical configuration is critical; the (R)-configuration, found in the naturally occurring L-(-)-norepinephrine, is significantly more potent than the (S)-enantiomer. ccjm.org This hydroxyl group is thought to form a key hydrogen bonding interaction with an asparagine residue in the receptor's binding pocket. youtube.com

α-Carbon Substitution: Norepinephrine has no substitution on the α-carbon. Adding a methyl or ethyl group at this position, as in other sympathomimetic amines, generally reduces direct agonist activity at both α and β receptors. pharmacy180.com However, an α-alkyl group can increase the duration of action by making the compound resistant to metabolism by monoamine oxidase (MAO). pharmacy180.com

The Amino Group: The primary amino group (-NH2) is important for direct agonistic activity. pharmacy180.com The size of the substituent on the nitrogen atom dramatically influences receptor selectivity.

Primary Amine (Norepinephrine): Potent agonist at α-receptors and β1-receptors. pharmacy180.com

N-Methyl Substitution (Epinephrine): Increases activity at β2-receptors while maintaining potent α and β1 activity. pharmacy180.com

N-Isopropyl Substitution (Isoproterenol): Further increases the bulk on the nitrogen, leading to a dramatic loss of α-agonist activity and a strong, selective β-agonist activity. pharmacy180.com

The positively charged ammonium (B1175870) group at physiological pH forms a strong ionic bond with a negatively charged carboxylate group (aspartate) in the receptor's active site, anchoring the molecule in place. youtube.com

Table 2: Summary of Norepinephrine's Structure-Activity Relationships

| Structural Feature | Importance for Activity | Effect of Modification |

|---|---|---|

| Catechol Ring (3,4-dihydroxybenzene) | Essential for maximal α and β agonist activity. pharmacy180.com | Replacement or alteration of hydroxyl groups changes receptor selectivity (e.g., 3,5-dihydroxy favors β2). pharmacy180.com |

| β-Hydroxyl Group (R-configuration) | Critical for high potency; involved in hydrogen bonding. pharmacy180.comyoutube.com | Absence or incorrect stereochemistry drastically reduces activity. ccjm.org |

| Amino Group (Primary amine) | Important for direct agonist activity; forms an ionic bond. pharmacy180.comyoutube.com | Increasing the size of the N-substituent decreases α-activity and increases β-activity. pharmacy180.com |

| α-Carbon | Unsubstituted in norepinephrine. | Substitution reduces direct receptor activity but increases resistance to MAO metabolism. pharmacy180.com |

Norepinephrine Transporters and Vesicular Dynamics

Norepinephrine (B1679862) Transporter (NET) Function and Molecular Basis

The norepinephrine transporter (NET) is a member of the solute carrier 6 (SLC6) family of sodium- and chloride-dependent transporters. nih.govwikipedia.org It plays a critical role in terminating noradrenergic signaling by clearing norepinephrine from the extracellular space back into the presynaptic neuron, a process known as Uptake 1. nih.govwikipedia.org This reuptake mechanism is vital for recycling the neurotransmitter and maintaining the precision of synaptic transmission. wikipedia.org

As of recent research, the precise X-ray crystal structure of the human norepinephrine transporter (hNET) has not yet been resolved. nih.govnih.gov However, significant insights into its three-dimensional structure have been gained through homology modeling. nih.govnih.govresearchgate.net These models are often based on the crystal structures of related transporters, such as the dopamine (B1211576) transporter (DAT) from Drosophila melanogaster and the leucine (B10760876) transporter (LeuT) from the bacterium Aquifex aeolicus. nih.gov The hNET protein is composed of 617 amino acids that form 12 transmembrane domains. wikipedia.org

Homology models have been instrumental in identifying key structural features of NET, including the primary (S1) and secondary (S2) binding sites for substrates and inhibitors, as well as the extracellular loop 4 (EL4). nih.govresearchgate.net These models suggest that specific amino acid residues are critical for ligand binding, including Phenylalanine F72, Aspartic acid D75, Tyrosine Y152, and Phenylalanine F317. nih.govnih.gov Notably, Aspartic acid D75 is thought to be essential for recognizing the basic amino group present in both norepinephrine and various NET inhibitors. nih.govnih.govresearchgate.net Advanced computational techniques, such as Gaussian-accelerated molecular dynamics, have further refined these models, revealing potential allosteric sites that could be targeted for novel therapeutic interventions. acs.org

The reuptake of norepinephrine by NET is an active transport process that depends on the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients. wikipedia.org The stoichiometry of this process is a 1:1:1 ratio of norepinephrine, Na+, and Cl-. wikipedia.org This ion-coupled mechanism allows for the efficient removal of norepinephrine from the synaptic cleft against its concentration gradient. As much as 90% of the released norepinephrine is cleared from the synapse via this transporter. wikipedia.org NET can also transport dopamine, highlighting a degree of substrate promiscuity among monoamine transporters. wikipedia.orgdrugbank.com The transporter is predominantly located on noradrenergic neurons, including their cell bodies, axons, and dendrites, often situated away from the immediate synapse. wikipedia.org

A variety of pharmacological agents are utilized in research to investigate the function and regulation of NET. These tools can be broadly categorized as inhibitors.

Selective Norepinephrine Reuptake Inhibitors (NRIs): These compounds, such as Reboxetine and Desipramine, specifically block NET, leading to an increase in the extracellular concentration of norepinephrine. nih.govnih.gov

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Drugs like Duloxetine and Venlafaxine inhibit both NET and the serotonin (B10506) transporter (SERT), thereby increasing levels of both neurotransmitters. nih.govyoutube.compsychscenehub.com

Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs): This class of drugs targets both NET and the dopamine transporter (DAT).

Non-selective Norepinephrine Reuptake Inhibitors: This category includes older antidepressants that affect NET in addition to other neurotransmitter systems.

These pharmacological tools are invaluable for studying the physiological roles of NET and for understanding the pathophysiology of disorders where noradrenergic signaling is dysregulated. target2035.net

| Class | Example Drug | Primary Transporter(s) Inhibited |

|---|---|---|

| Selective Norepinephrine Reuptake Inhibitor (NRI) | Reboxetine | NET |

| Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Duloxetine | NET, SERT |

| Tricyclic Antidepressant (TCA) | Desipramine | NET, SERT (less potent) |

Vesicular Monoamine Transporter (VMAT) Role in Storage and Release

Once norepinephrine is transported back into the presynaptic neuron, it must be repackaged into synaptic vesicles for future release. This critical step is mediated by the vesicular monoamine transporters (VMATs). psychiatrictimes.comnih.gov VMATs are responsible for the uptake of cytosolic monoamines, including norepinephrine, dopamine, serotonin, and histamine, into these vesicles. wikipedia.orgnih.gov This process is essential not only for storing neurotransmitters but also for protecting them from enzymatic degradation in the cytoplasm. nih.gov

There are two main isoforms of VMAT: VMAT1 (also known as SLC18A1) and VMAT2 (SLC18A2). nih.gov While both are acidic glycoproteins with 12 transmembrane domains, they exhibit distinct tissue distributions and substrate affinities. wikipedia.orgnih.gov

VMAT1: Is primarily found in neuroendocrine cells, such as the chromaffin cells of the adrenal medulla. psychiatrictimes.comnih.gov

VMAT2: Is the predominant isoform in the central nervous system, located in monoaminergic neurons. psychiatrictimes.comnih.govwikipedia.org

VMAT2 generally displays a higher affinity for most monoamine substrates compared to VMAT1. nih.gov For instance, catecholamines like dopamine and norepinephrine have a threefold higher affinity for VMAT2. wikipedia.orgnih.gov The difference is even more pronounced for histamine, which has a thirty-fold higher affinity for VMAT2. wikipedia.orgnih.gov Serotonin, however, binds to both isoforms with similar affinity. wikipedia.orgnih.gov These differences in affinity and distribution underscore the specialized roles of each isoform in regulating monoaminergic signaling in different parts of the body.

| Monoamine | VMAT1 Affinity | VMAT2 Affinity | Affinity Ratio (VMAT2:VMAT1) |

|---|---|---|---|

| Norepinephrine | Lower | Higher | ~3-fold |

| Dopamine | Lower | Higher | ~3-fold |

| Epinephrine (B1671497) | Lower | Higher | ~3-fold |

| Serotonin | Similar | Similar | ~1-fold |

| Histamine | Lower | Much Higher | ~30-fold |

The transport of monoamines into synaptic vesicles by VMAT is an active process driven by a proton gradient (ΔpH) established by a vesicular H+-ATPase. wikipedia.orgnih.gov The current model suggests that the influx of one monoamine molecule is coupled with the efflux of two protons from the vesicle. wikipedia.org This vesicular filling is a crucial step that determines the amount of neurotransmitter available for release. nih.gov

Upon the arrival of an action potential at the nerve terminal, voltage-gated calcium channels open, leading to an influx of calcium. nih.gov This increase in intracellular calcium triggers the fusion of the synaptic vesicle membrane with the presynaptic plasma membrane, a process known as exocytosis. nih.govnih.gov This fusion results in the release of the vesicular contents, including norepinephrine, into the synaptic cleft. nih.gov While traditionally viewed as an "all-or-none" process, recent evidence suggests that exocytosis can be partial, with only a fraction of the vesicular content being released. nih.gov The rate of refilling of the readily releasable pool of vesicles can be modulated by various signaling pathways, adding another layer of complexity to the regulation of neurotransmitter release. nih.gov

Regulation of Transporter Expression and Activity in Research Models

The concept of the norepinephrine transporter (NET) as a static entity has been replaced by the understanding that it is a dynamically regulated protein. nih.govcapes.gov.br Its expression and activity are fine-tuned by a multitude of factors, which has been a significant focus of research. wikipedia.org This regulation allows for the adjustment of noradrenergic transmission to meet physiological demands. nih.govcapes.gov.br

Transcriptional Regulation

The expression of the NET gene, SLC6A2 (solute carrier family 6 member 2), is a fundamental point of regulation. wikipedia.org The SLC6A2 gene is located on human chromosome 16q12.2 and contains 14 exons. wikipedia.orgnih.gov Studies using various research models have identified specific factors and genetic variations that influence its transcription rate.

Promoter Activity and Polymorphisms: Research has identified polymorphisms in the SLC6A2 gene that can alter promoter activity and have been associated with conditions like attention-deficit hyperactivity disorder (ADHD). nih.govgrantome.com For instance, an A/T polymorphism at position -3081 upstream of the transcription start site was shown to significantly impact promoter function in reporter gene assays. The -3081(T) allele demonstrated a marked decrease in promoter activity compared to the A allele. nih.gov

Gene Deletion Models: The development of norepinephrine transporter-deficient (NETKO) mice has provided a powerful in vivo model to study the consequences of absent NET expression. fao.orgnih.gov Gene expression profiling of cells from these mice revealed significant changes in genes crucial for noradrenergic neuron differentiation, including those in the bone morphogenetic protein (BMP) signaling pathway and the transcription factor Phox2b binding partner Tlx2. fao.org These models confirm that the absence of NET gene expression profoundly alters the development and function of the noradrenergic system. nih.gov

| Research Model | Focus of Study | Key Findings | Reference(s) |

| Cell Lines (e.g., SK-N-BE(2)-C, PC12) | Promoter-reporter assays | The -3081(T) allele in the SLC6A2 promoter significantly reduces transcriptional activity compared to the -3081(A) allele. | nih.gov |

| NETKO Mice | Differential gene expression analysis | Deletion of the SLC6A2 gene alters the expression of genes involved in noradrenergic differentiation, such as Dbh, Th, and Cart. | fao.orgnih.gov |

Post-Transcriptional Regulation

Following transcription, the stability and translation of NET mRNA can be modulated, representing another layer of regulatory control. While less studied than other mechanisms, emerging evidence suggests its importance. Research into the post-transcriptional regulation of related monoamine transporters has indicated that microRNAs (miRNAs) and RNA-binding proteins can influence mRNA stability and translational efficiency, a field that warrants further investigation for NET.

Post-Translational Modifications

Post-translational modifications (PTMs) are covalent changes to a protein after its synthesis and are critical for regulating NET function, localization, and stability. wikipedia.orgthermofisher.com These modifications can rapidly alter the number of active transporters at the cell surface. wikipedia.orgbeckman.com

Phosphorylation: This is one of the most significant and well-studied PTMs for NET. nih.govcapes.gov.brwikipedia.org The phosphorylation of the NET protein, often mediated by protein kinase C (PKC), is a primary mechanism for regulating its cell surface expression and function. nih.govwikipedia.orgnih.gov Activation of PKC has been shown to inhibit NET activity by promoting the internalization of the transporter from the plasma membrane, thus reducing norepinephrine reuptake. wikipedia.org The amino acid sequence of NET contains multiple consensus sites for phosphorylation by various protein kinases. wikipedia.org

Ubiquitination: This process involves the attachment of ubiquitin to the transporter, which can signal for its degradation. beckman.com This PTM plays a role in determining the lifespan of the NET protein at the plasma membrane.

| Modification | Description | Effect on NET | Reference(s) |

| Phosphorylation | Addition of a phosphate (B84403) group, often by Protein Kinase C (PKC). | Inhibits NET function, promotes internalization from the plasma membrane. | nih.govcapes.gov.brwikipedia.org |

| Glycosylation | Attachment of carbohydrate molecules (oligosaccharides). | Essential for proper protein folding, stability, and trafficking to the cell surface. | thermofisher.com |

| Ubiquitination | Covalent attachment of ubiquitin protein. | Can target the transporter for degradation, regulating its cell surface density. | beckman.com |

Regulation by Signaling Pathways

NET function is dynamically regulated by a complex network of intracellular signaling pathways. nih.govcapes.gov.br These pathways can be activated by neurotransmitters, hormones, and drugs, leading to short-term and long-term changes in transporter activity.

Protein Kinase C (PKC) Pathway: As mentioned, the PKC pathway is a major regulator of NET. wikipedia.orgnih.gov Activation of Gq-coupled receptors can stimulate PKC, leading to NET phosphorylation and subsequent downregulation of its activity. nih.gov

Gβγ Subunit Interaction: Recent research using in vitro models like human embryonic kidney (HEK) cells has identified a potential interaction between NET and G protein βγ subunits. preprints.org Similar to the dopamine transporter (DAT), activation of Gβγ may promote norepinephrine efflux through the transporter, suggesting a novel regulatory mechanism. preprints.org

Interacting Proteins: NET function is also modulated by direct interactions with other proteins. These include scaffolding proteins and components of the trafficking machinery, such as syntaxin (B1175090) 1A, which can influence the transporter's localization and activity at the presynaptic membrane. grantome.comnih.gov

Long-term Regulation by Drugs

Chronic exposure to therapeutic agents or drugs of abuse can lead to adaptive changes in NET expression and function. nih.govcapes.gov.br These long-term regulatory effects are a key area of investigation in understanding drug efficacy and the molecular basis of addiction. nih.govnih.govillinois.edu

Antidepressants: Many antidepressant drugs, such as tricyclic antidepressants and selective norepinephrine reuptake inhibitors (NRIs), directly target NET. nih.govmdpi.com Chronic administration can lead to changes in NET density and function, although the precise intracellular mechanisms remain an area of active research. nih.govcapes.gov.br

Psychostimulants: Drugs like amphetamine and cocaine also target NET. grantome.comnih.govwikipedia.org Amphetamine can act as a substrate for NET and induce transporter-mediated efflux of norepinephrine. grantome.compreprints.org Chronic exposure to these substances can trigger complex regulatory cascades that alter gene expression and synaptic plasticity. nih.govillinois.edu Studies in micropatterned cocultures of primary human hepatocytes have shown that chronic drug treatment can lead to time- and dose-dependent changes in the expression of hundreds of genes, a principle that also applies to neuronal cells chronically exposed to psychoactive drugs. nih.gov

| Drug Class | Mechanism of Action on NET | Long-Term Effects on NET Regulation (in Research Models) | Reference(s) |

| Tricyclic Antidepressants | Blockade of norepinephrine reuptake. | Can alter NET expression and function, though mechanisms are complex and still under investigation. | nih.govcapes.gov.brnih.gov |

| Amphetamines | Substrate for NET, induces norepinephrine efflux. | Chronic exposure leads to adaptive changes in gene expression and signaling pathways related to the noradrenergic system. | grantome.compreprints.orgnih.govwikipedia.org |

| Cocaine | Blockade of norepinephrine reuptake. | Long-term use is associated with altered gene expression and neuroadaptive changes in the brain's reward circuitry. | nih.govnih.govillinois.edu |

Mechanisms of Adrenergic Receptor Desensitization and Regulation

Agonist-Induced Homologous and Heterologous Desensitization

Homologous desensitization is a phenomenon where a receptor's response to an agonist diminishes following prolonged exposure to that same agonist. wikipedia.org This process is agonist-specific and its intensity is dependent on the concentration of the agonist. wikipedia.org At high concentrations of norepinephrine (B1679862), adrenergic receptors undergo homologous desensitization, leading to a reduced cellular effect. wikipedia.org This serves as a crucial feedback mechanism to protect the cell from excessive stimulation.

In contrast, heterologous desensitization occurs when the stimulation of one type of receptor leads to the desensitization of other, unrelated receptors on the same cell. wikipedia.orgwikipedia.org This form of desensitization is not specific to the initial agonist and can be triggered by various stimuli. nih.gov For instance, infusion of norepinephrine has been shown to cause heterologous desensitization of contractile and inositol (B14025) phosphate (B84403) accumulation responses in the rat aorta, affecting not only norepinephrine-mediated responses but also those triggered by angiotensin II. nih.gov This broader form of regulation highlights the interconnectedness of cellular signaling pathways.

| Desensitization Type | Description | Key Characteristics |

| Homologous | Decreased receptor response to a specific agonist after prolonged exposure. wikipedia.org | Agonist-specific, dose-dependent, initiated at higher agonist concentrations. wikipedia.org |

| Heterologous | Desensitization of multiple receptor types following stimulation of one receptor. wikipedia.orgwikipedia.org | Not agonist-specific, occurs rapidly at low agonist concentrations. wikipedia.orgnih.gov |

Role of Kinases (GRKs, PKC) in Receptor Phosphorylation and Uncoupling

The initial and pivotal step in the desensitization of many G protein-coupled receptors (GPCRs), including adrenergic receptors, is their phosphorylation by specific intracellular kinases. This phosphorylation event effectively uncouples the receptor from its associated G protein, thereby terminating its ability to initiate downstream signaling cascades. nih.govnih.gov

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a central role in homologous desensitization. nih.govduke.edu Upon agonist binding and receptor activation, GRKs are recruited to the plasma membrane where they specifically phosphorylate the activated receptor. nih.govnih.gov For instance, β-adrenergic receptor kinase (βARK), a member of the GRK family, phosphorylates the C-terminus of the β2-adrenergic receptor after it is activated by an agonist like norepinephrine. wikipedia.org This phosphorylation increases the receptor's affinity for a protein called β-arrestin. wikipedia.orgnih.gov The binding of β-arrestin to the phosphorylated receptor sterically hinders the interaction with the G protein, leading to the uncoupling and desensitization of the receptor. wikipedia.orgnih.govwikipedia.org

Protein kinase C (PKC) is another key kinase involved in adrenergic receptor desensitization, often associated with heterologous desensitization. nih.govnih.gov Activation of certain signaling pathways can lead to the activation of PKC, which can then phosphorylate adrenergic receptors, as well as other proteins involved in the signaling cascade. nih.govnih.gov This phosphorylation can reduce the receptor's ability to couple with its G protein, thus dampening the cellular response. nih.gov Research has shown that PKC can regulate the internalization of the norepinephrine transporter (NET), which is responsible for clearing norepinephrine from the synapse. researchgate.net Furthermore, PKC activation has been found to potentiate the release of norepinephrine from sympathetic nerve terminals. nih.gov

Receptor Internalization and Recycling Pathways

Following phosphorylation and β-arrestin binding, a significant portion of desensitized adrenergic receptors are removed from the cell surface through a process called internalization or endocytosis. nih.gov This process further contributes to the attenuation of the signal by reducing the number of available receptors at the plasma membrane. The binding of β-arrestin to the phosphorylated receptor often facilitates the recruitment of the receptor to clathrin-coated pits, which then invaginate to form endocytic vesicles that carry the receptor into the cell's interior. nih.govnih.gov

Once internalized, the fate of the receptor can vary. The internalized vesicles can follow one of two main pathways:

Recycling: The receptor can be dephosphorylated within the endosomal compartment and then trafficked back to the plasma membrane, a process known as recycling. wikipedia.orgnih.gov This allows for the resensitization of the receptor, making it available for subsequent activation. Studies have indicated that the norepinephrine transporter (NET) can be sorted to both fast and slow recycling pathways. nih.gov

Degradation: Alternatively, the internalized receptor can be targeted for degradation in lysosomes. nih.gov This pathway leads to a long-term reduction in the total number of receptors, a process referred to as downregulation.

The specific pathway taken by an internalized receptor can depend on various factors, including the specific receptor subtype and the cellular context.

Long-Term Adaptations in Norepinephrine Receptor Systems in vitro and in vivo

Chronic exposure to (S)-(+)-Norepinephrine L-bitartrate can lead to more profound and lasting changes in the adrenergic receptor system, both in laboratory settings (in vitro) and within living organisms (in vivo). These long-term adaptations are crucial for the nervous system's ability to adjust to sustained changes in neurotransmitter levels and play a role in various physiological and pathological processes. nih.gov

In vitro studies using cultured cells have provided valuable insights into the molecular mechanisms of long-term desensitization. For example, prolonged exposure of rabbit aortic smooth muscle cells to norepinephrine resulted in a significant decrease in the efficiency of receptor-G protein coupling. nih.gov This uncoupling was found to be a more critical factor in desensitization than a simple reduction in receptor number. nih.gov

In vivo studies have further elucidated the complex adaptations that occur in response to chronic norepinephrine. In animal models, long-term administration of norepinephrine has been shown to induce β-adrenergic receptor downregulation and subsensitivity in the heart. ahajournals.org Interestingly, this was not always associated with a decrease in receptor density but rather with an uncoupling of the receptor from its signaling pathway. nih.gov In the central nervous system, norepinephrine plays a significant role in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. nih.govnih.govnih.gov Chronic alterations in norepinephrine levels can modulate these processes, leading to long-term changes in neural circuit function. nih.govnih.gov For instance, long-term inhibition of the norepinephrine transporter has been shown to alter the density and function of α2-adrenergic receptors in the brain. nih.gov

| Research Finding | Model System | Key Outcome |

| Chronic norepinephrine exposure leads to β-adrenergic receptor downregulation and subsensitivity. ahajournals.org | Ferret (in vivo) | Decreased myocardial β-adrenergic receptor density and reduced adenylyl cyclase activity. ahajournals.org |

| Long-term norepinephrine treatment causes desensitization by uncoupling the β-receptor. nih.gov | Dog (in vivo) | Reduced adenylate cyclase activation and decreased activity of the Gs protein, without a decrease in receptor density. nih.gov |

| Prolonged norepinephrine exposure alters α1-adrenergic receptor coupling to calcium efflux. nih.gov | Rabbit aortic smooth muscle cells (in vitro) | Less efficient coupling between receptor occupancy and Ca2+ mobilization. nih.gov |

| Long-term inhibition of the norepinephrine transporter upregulates α2A/C-adrenergic receptors. nih.gov | NET-knockout mice (in vivo) | Increased mRNA and protein levels of α2A/C-adrenergic receptors in various brain regions. nih.gov |

These long-term adaptive mechanisms highlight the remarkable plasticity of the adrenergic system in response to sustained stimulation by this compound, ensuring the appropriate functioning of cells and organ systems under varying physiological conditions.

Analytical Methodologies for Norepinephrine Research

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of norepinephrine (B1679862) in various samples. When coupled with advanced detection methods, HPLC provides robust and reliable results. The choice of detector is critical and is often dictated by the sample matrix and the required sensitivity.

Electrochemical Detection for Catecholamine Quantification

Electrochemical detection (ECD) is a highly sensitive and selective method for analyzing catecholamines like norepinephrine. nih.govmdpi.com This technique is predicated on the principle that catecholamines can be oxidized at a specific potential. By applying this potential to an electrode in a flow cell through which the HPLC eluate passes, a current is generated that is directly proportional to the concentration of the analyte. nih.gov This method offers excellent sensitivity, often in the picogram range, making it suitable for detecting the low endogenous levels of norepinephrine in biological tissues and fluids. nih.gov

A common approach involves separating catecholamines on a reversed-phase C18 column with an isocratic elution using an aqueous buffer. nih.govnih.gov The mobile phase composition, including pH and the concentration of ion-pairing agents, is optimized to achieve the best separation of norepinephrine from other structurally similar compounds like epinephrine (B1671497) and dopamine (B1211576). nih.gov

Key Parameters for HPLC-ECD Analysis of Norepinephrine:

| Parameter | Typical Value/Condition | Source |

| Stationary Phase | C18 reversed-phase column | nih.govingentaconnect.com |

| Mobile Phase | Aqueous buffer (e.g., citrate, phosphate) with ion-pairing agents | nih.govingentaconnect.com |

| Detection | Amperometric or coulometric electrochemical detector | nih.govingentaconnect.com |

| Applied Potential | +0.65 V to +0.7 V vs. Ag/AgCl | mdpi.comnih.gov |

| Detection Limit | < 10 pg | nih.gov |

Fluorescence Detection for Norepinephrine and Related Compounds

Fluorescence detection offers another sensitive means of quantifying norepinephrine, often requiring a derivatization step to convert the non-fluorescent native molecule into a fluorescent product. However, some methods utilize the native fluorescence of norepinephrine under specific conditions. jchemrev.compsu.edu Genetically encoded fluorescent sensors have also been developed, which can detect norepinephrine in vivo with high specificity and temporal resolution. nih.gov These sensors exhibit a dose-dependent change in fluorescence upon binding to norepinephrine. nih.gov

An alternative approach combines HPLC with fluorescence detection. psu.edu This can involve pre-column or post-column derivatization to enhance the fluorescence signal. An optical fiber-based analyzer has been developed that uses induced fluorescence for the determination of catecholamines, demonstrating very low detection limits. psu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a gold standard for the highly sensitive and specific quantification of norepinephrine in complex biological matrices like plasma and serum. criver.comnih.govnih.gov This technique combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry.

The process typically involves solid-phase extraction (SPE) to isolate catecholamines from the biological sample, followed by LC separation. nih.gov The use of a stable-isotope-labeled internal standard, such as d4-norepinephrine, is crucial for accurate quantification. criver.com In some methods, a derivatization step is employed to improve chromatographic retention and sensitivity. criver.comnih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for norepinephrine. nih.gov

LC-MS/MS Method Parameters for Norepinephrine Analysis:

| Parameter | Typical Value/Condition | Source |

| Sample Preparation | Solid-Phase Extraction (SPE), Protein Precipitation | criver.comnih.gov |

| Chromatography | Reversed-phase or HILIC | criver.comresearchgate.net |

| Ionization | Electrospray Ionization (ESI) | researchgate.net |

| Detection | Triple Quadrupole Mass Spectrometer (MRM mode) | nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | 50 pg/mL in plasma | criver.com |

Sample Preparation Strategies for Biological Matrices in Norepinephrine Assays

Effective sample preparation is critical for accurate and reliable quantification of norepinephrine in biological samples due to its low concentrations and the presence of numerous interfering substances. nih.gov The primary goals of sample preparation are to extract norepinephrine from the matrix, concentrate it, and remove interferences.

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This traditional method separates analytes based on their differential solubility in two immiscible liquids. nih.govresearchgate.net

Solid-Phase Extraction (SPE): This is a widely used technique that employs a solid sorbent to selectively retain norepinephrine while other matrix components are washed away. nih.govnih.govresearchgate.net

Protein Precipitation: This method is often used for plasma or serum samples to remove proteins that can interfere with the analysis. Acetonitrile is a common precipitating agent. criver.com

Derivatization: This involves chemically modifying norepinephrine to improve its stability, chromatographic properties, or detectability. criver.comnih.gov

The choice of sample preparation method depends on the analytical technique being used, the nature of the biological matrix, and the required sensitivity. researchgate.net

Radioligand Binding Assays for Receptor and Transporter Characterization

Radioligand binding assays are powerful tools used to study the interaction of norepinephrine with its receptors and transporters. nih.govgiffordbioscience.comsygnaturediscovery.com These assays utilize a radiolabeled form of a ligand to measure its binding to a specific target.

There are several types of radioligand binding assays:

Saturation Assays: These assays are used to determine the density of receptors (Bmax) and the affinity of the radioligand for the receptor (Kd). giffordbioscience.com This is achieved by incubating the target tissue or cells with increasing concentrations of the radioligand. giffordbioscience.com

Competition Assays: These assays are used to determine the affinity (Ki) of an unlabeled compound (like (S)-(+)-Norepinephrine L-bitartrate) for a receptor. giffordbioscience.com In this setup, a fixed concentration of a radioligand is incubated with the receptor in the presence of varying concentrations of the competing unlabeled compound. giffordbioscience.com The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the Ki.

Kinetic Assays: These assays measure the rates of association (kon) and dissociation (koff) of a radioligand to and from its receptor. giffordbioscience.comsygnaturediscovery.com

A commonly used radioligand for studying the norepinephrine transporter (NET) is [3H]nisoxetine. nih.goveurofinsdiscovery.com These assays are crucial in drug discovery for screening compounds that may act as inhibitors or modulators of norepinephrine reuptake. eurofinsdiscovery.com

Key Parameters in Radioligand Binding Assays:

| Parameter | Definition | Application | Source |

| Bmax | Maximum number of binding sites | Receptor density determination | giffordbioscience.com |

| Kd | Dissociation constant of the radioligand | Measures affinity of the radioligand | giffordbioscience.com |

| Ki | Inhibition constant of a competing ligand | Measures affinity of an unlabeled compound | giffordbioscience.com |

| IC50 | Concentration of a competitor that inhibits 50% of specific binding | Determined in competition assays | giffordbioscience.comeurofinsdiscovery.com |

In Vitro Research Models for Norepinephrine Studies

Cellular Systems for Receptor Pharmacology and Signaling

Cellular systems are indispensable tools for dissecting the intricate mechanisms of norepinephrine's action on its receptors and the subsequent signaling cascades.

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a cornerstone of norepinephrine (B1679862) research. Their low endogenous expression of adrenergic receptors makes them an ideal "blank slate" for transiently or stably expressing specific alpha (α) and beta (β) adrenergic receptor subtypes. This allows researchers to study the binding affinity, potency, and efficacy of norepinephrine and other adrenergic ligands on individual receptor isoforms in a controlled environment. For instance, studies have utilized HEK293 cells to investigate the expression and signaling of α1-adrenergic receptors. nih.gov Research has shown that patulin, a mycotoxin, can decrease the expression of α1-adrenergic receptors and alter downstream signaling pathways in these cells. nih.gov

PC12 Cells: The PC12 cell line, derived from a rat adrenal pheochromocytoma, is another invaluable model. nih.govacs.org These cells endogenously express adrenergic receptors and, upon differentiation with nerve growth factor (NGF), exhibit many characteristics of sympathetic neurons, including the synthesis, storage, and release of catecholamines like norepinephrine. nih.govelsevierpure.com PC12 cells have been instrumental in elucidating the signaling pathways activated by norepinephrine. For example, studies have shown that norepinephrine can activate multiple signaling cascades in PC12 cells transfected with different α1-adrenergic receptor subtypes, including the formation of inositol (B14025) phosphates, an increase in intracellular calcium, and the activation of mitogen-activated protein kinase (MAPK) pathways. nih.gov Furthermore, norepinephrine has been observed to induce differentiation in PC12 cells expressing the α1A-adrenergic receptor subtype, a process that is dependent on these signaling pathways. nih.gov

The table below summarizes key findings from studies using these cellular systems:

| Cell Line | Receptor(s) Studied | Key Findings |

| HEK293 | α1-Adrenergic Receptors | Patulin decreases α1-AR protein and mRNA expression and alters downstream signaling. nih.gov |

| PC12 | α1A, α1B, α1D-Adrenergic Receptors | Norepinephrine activates multiple signaling pathways including inositol phosphate (B84403) formation, intracellular calcium, and MAPK pathways. nih.gov |

| PC12 | Endogenous Adrenergic Receptors | Differentiated PC12 cells synthesize and release norepinephrine, serving as a model for neuronal function. nih.govacs.org |

Isolated Tissue Preparations for Functional Studies

Isolated tissue preparations provide a more integrated system to study the physiological effects of norepinephrine on organ function, bridging the gap between cellular studies and whole-organism responses.

Aortic Rings: Rings of the aorta, the body's largest artery, are a classic model for studying vascular pharmacology. These preparations allow for the measurement of isometric contraction and relaxation in response to vasoactive substances like norepinephrine. By studying aortic rings, researchers can characterize the contractile response mediated by α-adrenergic receptors on vascular smooth muscle cells and the modulatory role of the endothelium. Studies have used isolated aortic rings to investigate the effects of norepinephrine on vascular tone in various physiological and pathological conditions. researchgate.netahajournals.org For instance, research has demonstrated that chronic inhibition of nitric oxide synthase with L-NAME in rats leads to a decreased contractile response to norepinephrine in isolated aortic rings. ahajournals.org

Cardiac Preparations: Isolated cardiac tissues, such as papillary muscles or single cardiomyocytes, are used to investigate the direct effects of norepinephrine on the heart. These preparations allow for the measurement of changes in heart rate (chronotropy), force of contraction (inotropy), and electrical activity. Studies on isolated human ventricular cells have shown that norepinephrine prolongs the plateau phase of the action potential, an effect that develops over several seconds. nih.gov This suggests a complex signaling cascade between receptor binding and the final cellular response. nih.gov Other studies using isolated guinea-pig cardiomyocytes have explored the potential cardiotoxic effects of norepinephrine. nih.gov

The following table highlights significant findings from studies using isolated tissue preparations:

| Tissue Preparation | Key Parameter Measured | Notable Findings |

| Isolated Aortic Rings | Vascular Contraction/Relaxation | Chronic L-NAME treatment in rats reduces the contractile response to norepinephrine. ahajournals.org |

| Isolated Human Ventricular Cells | Action Potential Duration | Norepinephrine produces a pronounced prolongation of the action potential plateau. nih.gov |

| Isolated Guinea-Pig Cardiomyocytes | Cell Viability | No direct toxic effects of micromolar concentrations of norepinephrine were observed. nih.gov |

Synaptosomal and Vesicular Preparations for Neurotransmitter Transport Kinetics

To understand the regulation of norepinephrine signaling, it is crucial to study its uptake and storage mechanisms. Synaptosomal and vesicular preparations are essential for these investigations.

Synaptosomes: Synaptosomes are resealed nerve terminals isolated from brain tissue. They contain all the necessary machinery for neurotransmitter uptake, storage, and release, making them an excellent model for studying the kinetics of the norepinephrine transporter (NET). Researchers use radiolabeled norepinephrine to measure its uptake into synaptosomes and to characterize the affinity and efficacy of various transporter inhibitors. Studies using synaptosomes from rat brain have revealed the existence of high and low-affinity uptake systems for norepinephrine, with the characteristics of uptake being dependent on the brain region and the purity of the synaptosomal preparation. nih.gov It has also been shown that in certain brain regions, norepinephrine can be taken up by the dopamine (B1211576) transporter. nih.gov

Vesicular Preparations: These preparations consist of isolated synaptic vesicles, the organelles responsible for storing neurotransmitters before their release. By studying these vesicles, researchers can investigate the process of norepinephrine transport into vesicles via the vesicular monoamine transporter (VMAT). This is critical for understanding how norepinephrine concentrations are maintained within the nerve terminal. Research using vesicular preparations from guinea pig cerebral cortex has shown that adenosine (B11128) analogues can inhibit the potassium-evoked release of norepinephrine. nih.gov

The table below presents key data from studies on neurotransmitter transport kinetics:

| Preparation | Transporter Studied | Key Findings |

| Rat Brain Synaptosomes | Norepinephrine Transporter (NET) | Demonstrated high and low-affinity uptake systems for norepinephrine. nih.gov |

| Guinea Pig Cerebral Cortical Vesicles | Vesicular Monoamine Transporter (VMAT) | Adenosine analogues inhibit the K+-evoked release of norepinephrine. nih.gov |

Primary Neuronal Culture Systems for Neurobiological Investigations

Primary neuronal cultures offer a more physiologically relevant model than cell lines for studying the neurobiology of norepinephrine. thermofisher.comcreative-biolabs.com These cultures are established from dissociated neurons from specific brain regions, such as the locus coeruleus, the principal site of norepinephrine synthesis in the brain. nih.govnih.gov

These cultures allow for detailed investigations into neuronal development, synapse formation, and the electrophysiological effects of norepinephrine. Researchers can study how norepinephrine modulates neuronal excitability, neurotransmitter release from other neurons, and gene expression. For example, dissociated primary cell cultures of noradrenergic neurons from the locus coeruleus have been developed, allowing for the study of their morphological and electrophysiological properties. nih.gov These cultured neurons exhibit spontaneous firing and respond to various neurotransmitters, providing a valuable tool for understanding the cellular and molecular properties of central noradrenergic neurons. nih.gov

Primary neuronal cultures are also used to investigate the role of norepinephrine in neuroinflammation and neuroprotection. Co-cultures of neurons with glial cells, such as astrocytes and microglia, enable the study of the complex interactions between these cell types in the presence of norepinephrine. nih.gov

The table below summarizes the applications of primary neuronal cultures in norepinephrine research:

| Culture Type | Research Focus | Key Applications |

| Dissociated Locus Coeruleus Neurons | Electrophysiology and Morphology | Characterization of spontaneous firing and responses to neurotransmitters. nih.gov |

| Mixed Neuronal-Glial Cultures | Neuroinflammation and Cell-Cell Interactions | Investigation of the modulatory effects of norepinephrine on glial activation and neuronal health. nih.gov |

In Vivo Animal Models in Norepinephrine Research

Rodent Models for Noradrenergic System Manipulation and Study

Rodent models are fundamental tools for investigating the etiology and progression of conditions involving the noradrenergic system. nih.gov These models allow for the controlled manipulation and study of the complex interplay between neurotrophic factors, cytokines, and neurotransmitter systems like the noradrenergic system. nih.gov

Various stress-induced models in rodents are used to mimic depressive-like states and study the underlying neurobiological changes. nih.gov For instance, early life stress paradigms, such as maternal separation or handling, can lead to lasting alterations in the hypothalamic-pituitary-adrenal (HPA) axis and emotional behavior in adulthood, providing a window into the developmental impact on the noradrenergic system. nih.gov

Genetically modified mice, such as those with knockouts for the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), or serotonin (B10506) transporter (SERT), offer insights into the specific roles of these transporters in behavior and the effects of their chronic blockade, which can be relevant to understanding the mechanisms of antidepressant medications. nih.gov The behavioral phenotype of these knockout mice can be influenced by their genetic background, highlighting the importance of considering this factor in research. nih.gov For example, mice lacking the dopamine β-hydroxylase (Dbh) enzyme, and therefore norepinephrine, exhibit distinct repetitive behaviors in response to novel odorants compared to control mice, demonstrating the critical role of norepinephrine in stress-induced behaviors. nih.gov

Optogenetic techniques in neonatal mice provide a powerful method for the specific and controlled stimulation of noradrenergic neurons in the locus coeruleus, allowing for the in vivo study of noradrenergic firing. youtube.com This approach enables researchers to investigate the direct effects of norepinephrine on various cell types and developmental processes. youtube.com

The following table summarizes some key rodent models used in norepinephrine research:

| Model Type | Description | Key Findings |

| Stress-Induced Models | Exposure to various stressors (e.g., early life stress, social defeat) to induce behavioral and neurobiological changes. nih.gov | Can lead to altered HPA axis function, emotional arousal, and changes in neurotrophic factor and cytokine systems. nih.gov |

| Genetic Knockout Models | Mice with specific genes related to the noradrenergic system (e.g., NET, Dbh) inactivated. nih.govnih.gov | Reveal the specific roles of these genes in behavior and neurotransmitter system function. nih.govnih.gov |

| Optogenetic Models | Use of light to control the activity of genetically modified, light-sensitive neurons. youtube.com | Allows for precise, real-time manipulation of noradrenergic neuron firing to study its effects in vivo. youtube.com |

Pharmacological Interventions in Animal Models (e.g., Reserpine-induced Depletion)

Pharmacological interventions in animal models are crucial for dissecting the mechanisms of the noradrenergic system. Reserpine (B192253), a drug that depletes monoamines, is a classic tool used to study the effects of norepinephrine deficiency. nih.govcapes.gov.br